2-Chloro-5-(piperidin-1-ylmethyl)pyridine
Overview
Description
2-Chloro-5-(piperidin-1-ylmethyl)pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a chlorine atom at the second position and a piperidin-1-ylmethyl group at the fifth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-bromomethylpyridine with piperidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloro-5-bromomethylpyridine and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to reflux for several hours to ensure complete conversion.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is then dried and concentrated to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(piperidin-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidin-1-ylmethyl group can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as the reduction of the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(piperidin-1-ylmethyl)pyridine, while oxidation with m-CPBA would yield the corresponding N-oxide.
Scientific Research Applications
2-Chloro-5-(piperidin-1-ylmethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The piperidin-1-ylmethyl group can interact with various receptors and enzymes, modulating their activity. The chlorine atom at the second position can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Similar structure but lacks the piperidin-1-ylmethyl group.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but has a chloromethyl group instead of a piperidin-1-ylmethyl group.
2-Chloro-5-(methoxymethyl)pyridine: Similar structure but has a methoxymethyl group instead of a piperidin-1-ylmethyl group.
Uniqueness
2-Chloro-5-(piperidin-1-ylmethyl)pyridine is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable intermediate in pharmaceutical research.
Properties
IUPAC Name |
2-chloro-5-(piperidin-1-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTYDCOZEXBALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363037 | |
Record name | 2-chloro-5-(piperidin-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230617-67-1 | |
Record name | 2-chloro-5-(piperidin-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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